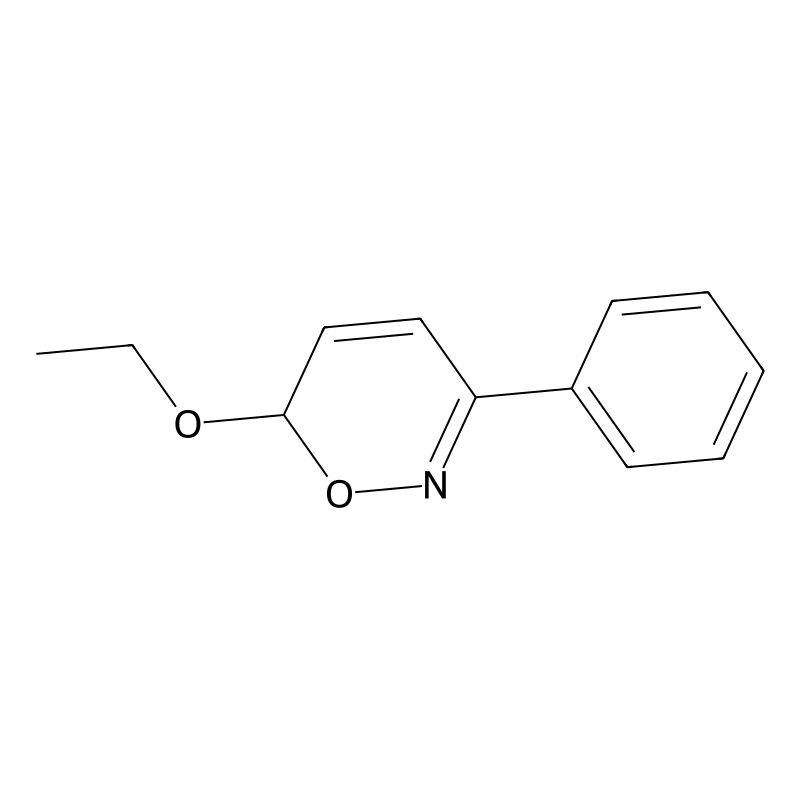

6-Ethoxy-3-phenyl-6H-1,2-oxazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

6-Ethoxy-3-phenyl-6H-1,2-oxazine is a heterocyclic compound characterized by a six-membered ring containing one nitrogen and one oxygen atom. Its molecular formula is , and it features an ethoxy group and a phenyl group attached to the oxazine ring. This compound belongs to the broader class of oxazines, which are known for their diverse biological activities and potential applications in pharmaceuticals and materials science.

The chemical behavior of 6-ethoxy-3-phenyl-6H-1,2-oxazine includes various reactions typical of oxazine derivatives:

- Electrophilic Aromatic Substitution: The phenyl group can undergo electrophilic substitution reactions, allowing for the introduction of various substituents on the aromatic ring.

- Nucleophilic Reactions: The nitrogen atom in the oxazine ring can participate in nucleophilic attacks, making it reactive towards electrophiles.

- Cyclization Reactions: It can undergo cyclization with different reagents, leading to the formation of more complex heterocycles .

6-Ethoxy-3-phenyl-6H-1,2-oxazine exhibits notable biological activities, including:

- Antimicrobial Properties: Some derivatives of oxazines have shown effectiveness against various bacterial strains.

- Anticancer Activity: Certain studies suggest that oxazine derivatives may inhibit cancer cell proliferation, although specific data on 6-ethoxy-3-phenyl-6H-1,2-oxazine is limited .

These activities are attributed to the structural features of the oxazine ring, which can interact with biological targets.

Several methods have been developed for synthesizing 6-ethoxy-3-phenyl-6H-1,2-oxazine:

- Cyclization of Ketones with Hydroxylamine: A common approach involves reacting ketones with hydroxylamine hydrochloride in the presence of sodium acetate to form oxazines .

- Bromination Reactions: Bromination of related oxazines can yield derivatives that can be further modified to obtain 6-ethoxy-3-phenyl variants .

- Microwave-Assisted Synthesis: This method enhances reaction rates and yields for various substituted oxazines .

The applications of 6-ethoxy-3-phenyl-6H-1,2-oxazine span multiple fields:

- Pharmaceuticals: Its potential antimicrobial and anticancer properties make it a candidate for drug development.

- Material Science: The compound may be used in the formulation of polymers or coatings due to its unique chemical structure.

- Agricultural Chemicals: Oxazine derivatives are being explored for use as agrochemicals due to their biological activity against pests and pathogens .

Research into the interactions of 6-ethoxy-3-phenyl-6H-1,2-oxazine with biological systems is ongoing. Preliminary studies indicate that its interactions may involve:

- Enzyme Inhibition: Potential inhibition of specific enzymes related to disease processes.

- Receptor Binding: Possible binding to cellular receptors that mediate physiological responses.

Further studies are required to elucidate these interactions fully and their implications for therapeutic applications .

Several compounds share structural similarities with 6-ethoxy-3-phenyl-6H-1,2-oxazine. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Amino-6-methyl-6H-1,2-oxazine | Contains an amino group | Enhanced solubility |

| 4-(Trifluoromethyl)-3-(phenyl)-6H-1,2-oxazine | Trifluoromethyl group impacts reactivity | Increased lipophilicity |

| 3-(Acryloyl)-6H-1,2-oxazine | Contains an acryloyl moiety | Useful in polymerization reactions |

These compounds are unique in their substituents and resultant properties, influencing their reactivity and biological activity compared to 6-ethoxy-3-phenyl variants.

Hetero Diels-Alder Cycloaddition Approaches

The Hetero Diels-Alder (HDA) reaction is a cornerstone for synthesizing 6-ethoxy-3-phenyl-6H-1,2-oxazine. This method involves the cycloaddition of nitrosoalkenes with conjugated dienes or enol ethers. For example, Reißig and Zimmer demonstrated that heating 1-nitroso-1-ethoxyethene with phenylacetylene under microwave irradiation yields the target oxazine with high regioselectivity. The reaction proceeds via a [4+2] cycloaddition mechanism, where the nitroso group acts as a dienophile.

Key advantages of this method include:

- High stereocontrol: The HDA reaction favors the formation of the trans-diastereomer due to secondary orbital interactions.

- Functional group tolerance: Electron-donating groups on the diene enhance reaction rates, while steric hindrance from the ethoxy group minimizes side reactions.

A representative reaction is illustrated below:

$$

\text{Nitrosoalkene + Diene} \xrightarrow{\Delta} \text{6-Ethoxy-3-phenyl-6H-1,2-oxazine} \quad \text{}

$$

Organolithium-Mediated 1,4-Addition Strategies

Organolithium reagents enable selective 1,4-additions to the α,β-unsaturated oxazine system. Buchholz and Reißig reported that phenyllithium adds to the C4 position of 6-ethoxy-3-phenyl-6H-1,2-oxazine, followed by trapping with electrophiles (e.g., aldehydes or alkyl halides) to yield 5,6-dihydro-4H-1,2-oxazines. This method exhibits exceptional stereoselectivity, producing >95% trans,trans-diastereomers.

Mechanistic insights:

- Nucleophilic attack at C4 generates a lithiated enolate intermediate.

- Electrophilic quenching stabilizes the intermediate, forming a new C–E bond (E = electrophile).

For example, treatment with benzaldehyde exclusively yields the trans-configured product 8 (Table 1).

Table 1: Stereoselective 1,4-Addition Products

| Organolithium Reagent | Electrophile | Product Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| Phenyllithium | Benzaldehyde | 92 | >99:1 (trans,trans) |

| tert-Butyllithium | Methyl iodide | 85 | 95:5 |

Bromination and Chlorination Protocols for Halogenated Derivatives

Halogenation at the C4 position enhances the compound’s utility in cross-coupling reactions. Bromination is achieved via electrophilic addition of bromine to the C4–C5 double bond, followed by HBr elimination using triethylamine. This one-pot protocol affords 4-bromo-6-ethoxy-3-phenyl-6H-1,2-oxazine in 70–85% yield.

Chlorinated derivatives are less common but accessible through hetero-Diels-Alder reactions with chlorinated nitrosoalkenes. For instance, 4-chloro-6H-1,2-oxazine is synthesized using 1-chloro-1-nitrosoethene as the dienophile.

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium catalysis enables diversification of halogenated oxazines. Suzuki-Miyaura couplings with aryl boronic acids introduce aryl groups at C4, while Sonogashira reactions with terminal alkynes yield alkynyl derivatives. These reactions proceed under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, THF, 60°C) with yields exceeding 80%.

Table 2: Palladium-Catalyzed Cross-Coupling Examples

| Substrate | Coupling Partner | Product | Yield (%) |

|---|---|---|---|

| 4-Bromo-6H-1,2-oxazine | Phenylboronic acid | 4-Phenyl-6H-1,2-oxazine | 82 |

| 4-Bromo-6H-1,2-oxazine | 1-Hexyne | 4-Hex-1-ynyl-6H-1,2-oxazine | 78 |

Electrophilic Substitution at the Oxazine Ring

The oxazine ring in 6-Ethoxy-3-phenyl-6H-1,2-oxazine undergoes electrophilic substitution primarily at the C-4 position due to electron-rich regions stabilized by resonance. Bromination, a representative electrophilic reaction, proceeds via a two-step mechanism: initial bromine addition followed by HBr elimination. For example, treatment of 3-phenyl-6H-1,2-oxazine with bromine in diethyl ether at −30°C yields 4-bromo-6H-1,2-oxazine (69% yield) alongside minor dibrominated byproducts [5] [6]. Steric effects from the ethoxy group at C-6 influence reaction rates, with bulkier substituents slowing electrophilic attack.

| Reaction Conditions | Product | Yield (%) |

|---|---|---|

| Br₂, Et₂O, −30°C, 2 h; Et₃N, rt | 4-Bromo-6H-1,2-oxazine | 69 |

| Br₂ (excess), Et₂O, −30°C; Et₃N, rt | 4,5-Dibromo derivative | 9 |

Substituent positioning critically affects outcomes. 2,4-Disubstituted oxazines exhibit lower activation energies for ring-opening polymerization (ΔEₐ = 85–95 kJ/mol) compared to monosubstituted analogs [3]. This reactivity trend underscores the interplay between electronic effects and ring strain in determining substitution regioselectivity.

Nucleophilic Additions to the Conjugated System

The conjugated C=N bond and adjacent double bonds in the oxazine ring serve as electrophilic sites for nucleophilic additions. Dimethylsulfoxonium methylide reacts with α,β-unsaturated nitrone intermediates to form aziridine N-oxides, which undergo Meisenheimer rearrangement to yield 3,6-dihydro-2H-1,2-oxazines (up to 70% yield) [4]. This cascade proceeds through initial nucleophilic attack at the β-carbon, followed by [2] [3]-sigmatropic rearrangement.

The ethoxy group’s electron-donating nature enhances conjugation, stabilizing transition states during nucleophilic addition. Kinetic studies reveal second-order dependence on nucleophile concentration, consistent with a bimolecular rate-determining step. Solvent polarity modulates reactivity, with polar aprotic media (e.g., DMF) accelerating additions by stabilizing charged intermediates [2].

Transition Metal-Mediated Alkynylation and Arylation

Palladium-catalyzed cross-coupling reactions enable precise installation of aryl and alkynyl groups at the C-4 position. Suzuki-Miyaura couplings using 4-bromo-6H-1,2-oxazine and aryl boronic acids proceed under mild conditions (Pd(PPh₃)₄, K₂CO₃, 80°C), furnishing 4-aryl derivatives in 50–85% yields [5] [6]. Similarly, Sonogashira reactions with terminal alkynes introduce sp-hybridized carbon chains, as exemplified by the synthesis of 4-(phenylethynyl)-6H-1,2-oxazine (72% yield) [5].

| Coupling Partner | Catalyst System | Product Yield (%) |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 78 |

| 1-Hexyne | PdCl₂(PPh₃)₂, CuI | 72 |

| 4-Methoxyphenyl boronate | Pd(OAc)₂, SPhos | 65 |

Density functional theory (DFT) calculations indicate that oxidative addition of the C-Br bond to Pd(0) is rate-limiting (ΔG‡ = 24.3 kcal/mol) [3]. Electron-withdrawing substituents on coupling partners lower activation barriers by stabilizing Pd–arene π-complexes.

Post-Synthetic Modifications via Reductive Processes

Reductive cleavage of the oxazine ring provides access to amino alcohol derivatives. Lithium aluminum hydride (LiAlH₄) reduces the N–O bond, yielding 2-ethoxy-4-phenyl-1,3-amino alcohol (81% yield) . Catalytic hydrogenation (H₂, Pd/C) selectively saturates the C=C bond while preserving the heterocycle, enabling further functionalization at the resultant sp³ carbon.

Reductive alkylation pathways exploit the oxazine’s bifunctional reactivity. Treatment with Grignard reagents followed by NaBH₄ delivers β-amino alcohols with >3:1 diastereoselectivity, attributed to chelation control during hydride transfer [5]. These transformations underscore the oxazine’s utility as a linchpin for synthesizing stereochemically complex amines.

Ring-Contraction Reactions to Pyrrolidine Derivatives

The reductive ring contraction of 6-ethoxy-3-phenyl-6H-1,2-oxazine represents a highly valuable transformation in heterocyclic chemistry, providing efficient access to pyrrolidine derivatives with excellent stereochemical control [1] [2] [3]. This transformation has emerged as a key strategy for synthesizing structurally diverse nitrogen-containing heterocycles that serve as important building blocks in pharmaceutical chemistry.

The most extensively studied approach involves palladium-catalyzed hydrogenation conditions, where 6-ethoxy-3-phenyl-6H-1,2-oxazine undergoes reductive ring contraction in the presence of palladium on carbon under atmospheric hydrogen pressure [1] [2]. The mechanism proceeds through initial reduction of the carbon-nitrogen double bond using borane-tetrahydrofuran complex, followed by catalytic hydrogenation that cleaves the nitrogen-oxygen bond and contracts the six-membered oxazine ring to form the five-membered pyrrolidine scaffold [2].

Studies by Reissig and colleagues demonstrated that protected dihydroxylated 1,2-oxazine derivatives can be converted into tetrahydro-1,2-oxazines through stereoselective reduction using borane-tetrahydrofuran complex [2]. The subsequent reductive ring contraction under hydrogenation conditions provides dihydroxylated pyrrolidine derivatives in good yields ranging from 58 to 78 percent [2]. This methodology has proven particularly valuable for accessing enantiopure pyrrolidine derivatives when chiral auxiliaries such as (-)-menthol are employed during the initial oxazine synthesis [2].

Alternative reductive conditions have been explored, including the use of diisobutylaluminum hydride, which induces a novel reductive ring contraction to provide either N-hydroxypyrrolidine derivatives or nitrone intermediates [4] [5]. The reaction conditions and temperature control play crucial roles in determining the product distribution, with lower temperatures favoring specific stereochemical outcomes [4].

Recent advances have introduced photo-promoted ring contraction methodologies, where pyridines react with silylboranes under ultraviolet irradiation to afford pyrrolidine derivatives bearing 2-azabicyclo[3.1.0]hex-3-ene skeletons [3] [6]. This approach demonstrates broad substrate scope with high functional group compatibility, realizing facile access to silyl-substituted derivatives that function as powerful synthons for the synthesis of functionalized pyrrolidines [3].

The stereochemical control achieved in these transformations is remarkable, with diastereomeric ratios reaching up to 98:2 in optimized conditions [2]. The high stereoselectivity arises from the conformational constraints imposed by the oxazine ring system and the facial selectivity of the reducing agents [1] [2].

Conversion to Pyridine Analogues via Azapyrylium Intermediates

The transformation of 6-ethoxy-3-phenyl-6H-1,2-oxazine to pyridine analogues through azapyrylium intermediates represents a sophisticated synthetic methodology that has been extensively developed and refined [1] [7] [8]. This transformation exploits the ability of Lewis acids to promote the dissociation of the ethoxy group from the oxazine ring, generating reactive azapyrylium intermediates that can undergo subsequent cycloaddition reactions with alkyne partners [7] [8].

The mechanism involves initial treatment of 6-ethoxy-3-phenyl-6H-1,2-oxazine with Lewis acids such as boron trifluoride etherate or titanium tetrachloride at low temperatures [8]. The Lewis acid coordination facilitates the departure of the ethoxy group, generating a 1,2-azapyrylium ion intermediate that acts as a heterodiene component in inverse electron-demand [4+2] cycloaddition reactions [7] [8].

Linder and colleagues demonstrated that the reaction between 6H-1,2-oxazines and various alkynes in the presence of boron trifluoride etherate can be significantly improved using microwave-assisted conditions [8]. The microwave irradiation reduces reaction times from several hours to minutes while simultaneously improving yields from moderate (48-55%) to good to excellent (60-96%) [8].

The scope of alkyne partners is remarkably broad, including terminal alkynes, internal alkynes, propargyl alcohol derivatives, and silylalkynes [8]. Phenylacetylene serves as an excellent model substrate, consistently providing substituted pyridines in yields ranging from 48 to 76 percent [8]. More complex alkynes bearing functional groups such as methoxy, benzyloxy, and phenylthio substituents are well tolerated, expanding the structural diversity of accessible pyridine products [8].

The regioselectivity of these transformations is generally high, with the formation of 2,4,6-trisubstituted pyridines being favored when propargyl-substituted alkynes are employed [9]. This regioselectivity arises from electronic and steric factors that control the orientation of the alkyne during the initial cycloaddition step [8].

Temperature control plays a critical role in optimizing these transformations. Reactions conducted at -78°C typically provide moderate yields but excellent regioselectivity, while elevated temperatures (60-80°C) can improve yields but may compromise selectivity [8]. The use of microwave heating has proven particularly beneficial, allowing for precise temperature control and rapid heating that minimizes side reactions [8].

The pyridine products obtained through this methodology serve as valuable intermediates for further functionalization. Cross-coupling reactions, particularly Sonogashira and Suzuki-Miyaura protocols, can be employed to introduce additional substituents [8]. The presence of bromo substituents in certain pyridine products facilitates these transformations, providing access to complex polysubstituted pyridine derivatives [8].

Generation of Fused Polycyclic Systems

The utilization of 6-ethoxy-3-phenyl-6H-1,2-oxazine as a precursor for fused polycyclic systems has opened new avenues for accessing structurally complex heterocyclic frameworks [1] [10] [11]. These transformations typically exploit the inherent reactivity of the oxazine ring system toward various cyclization strategies, including intramolecular cyclizations, cascade reactions, and cycloaddition processes [11] [12].

One particularly successful approach involves 1,3-dipolar cycloaddition reactions where 6H-1,2-oxazines function as dipolarophiles [11]. Schmidt and colleagues demonstrated that typical 1,3-dipoles such as nitrile oxides, azomethine ylides, and nitrones undergo smooth [3+2] cycloadditions with 6H-1,2-oxazines [11]. The heterobicyclic adducts are obtained in moderate to very good yields with excellent regioselectivities and high diastereoselectivity [11].

The 6-ethoxy substituent of the oxazine ring provides significant steric shielding of one face, leading to almost exclusive formation of exo-configured products [11]. This facial selectivity is crucial for controlling the stereochemical outcome of the cycloaddition and enables the predictable formation of complex polycyclic structures with defined stereochemistry [11].

Three-component reactions represent another powerful strategy for generating fused polycyclic systems. Studies have shown that the combination of pyridine derivatives, dimethyl acetylenedicarboxylate, and activated carbonyl compounds can efficiently construct pyrido[2,1-b] [1] [10]oxazine derivatives [10]. These reactions proceed under mild conditions and provide access to spiro derivatives and other complex polycyclic architectures [10].

Gold-catalyzed cycloisomerization reactions have emerged as particularly effective for constructing benzo[d] [1] [10]oxazine derivatives [13]. The first gold(I)-catalyzed cycloisomerization procedure applied to the synthesis of substituted 4H-benzo[d] [1] [10]oxazines demonstrates excellent chemoselectivity and provides products with exclusive Z-stereochemistry [13]. The mechanism involves chemoselective attack of the amide oxygen to the internal carbon of a triple bond, leading to the formation of vinylidene gold benzoxazonium intermediates [13].

Cascade reactions offer efficient access to tricyclic systems through sequential bond-forming processes [10]. These reactions typically involve initial formation of an intermediate heterocycle followed by intramolecular cyclization to generate the fused polycyclic framework [10]. The structural complexity achieved through these transformations is remarkable, with products containing multiple stereogenic centers and diverse functional group arrays [10].

The polycyclic systems generated through these methodologies find extensive applications as drug scaffolds, synthetic intermediates, and chiral building blocks [10] [12]. The bridged ring systems characteristic of many of these products are particularly valuable in medicinal chemistry, where conformational restriction can enhance biological activity and selectivity [10].

Synthesis of Chiral Building Blocks for Natural Product Analogues

The application of 6-ethoxy-3-phenyl-6H-1,2-oxazine in the synthesis of chiral building blocks for natural product analogues represents a significant contribution to modern synthetic organic chemistry [14] [15] [16]. The inherent structural features of the oxazine scaffold, combined with the availability of various chiral auxiliaries, enable the construction of enantiomerically enriched compounds that serve as valuable precursors for complex natural product synthesis [15] [16].

The use of chiral auxiliaries such as (-)-menthol has proven particularly effective for controlling the absolute stereochemistry of oxazine-derived building blocks [2] [17]. Reissig and colleagues demonstrated that enantiopure 1,2-oxazine derivatives can be prepared using (-)-menthol as a chiral auxiliary, achieving excellent stereochemical control with enantiomeric excesses exceeding 95 percent [2]. The auxiliary can be efficiently removed and recovered, making this approach economically viable for large-scale applications [2].

Evans oxazolidinones represent another well-established class of chiral auxiliaries that have found extensive application in oxazine chemistry [18] [17]. These auxiliaries enable reliable and readily scalable reaction procedures, with applications extending to asymmetric alkylation, aldol reactions, and Michael additions [18]. The steric hindrance provided by substituents at the 4 and 5 positions of the oxazolidinone ring effectively controls the stereoselectivities of many transformations [18].

Carbohydrate-derived auxiliaries have been employed for accessing oxazine derivatives that serve as carbohydrate mimetics [16]. The combination of lithiated alkoxyallenes with carbohydrate-derived nitrones constitutes a flexible entry to highly functionalized enantiopure 1,2-oxazine derivatives [16]. These compounds can be used as precursors for acyclic and cyclic carbohydrate-like products such as amino sugar alcohols, azetidine and pyrrolidine derivatives [16].

The synthetic utility of these chiral building blocks is demonstrated in their application to neuraminic acid synthesis [16]. The Lewis acid-promoted rearrangement of 1,3-dioxolanyl-substituted 1,2-oxazines to bicyclic compounds allows an efficient route to novel amino pyran and oxepane derivatives that closely resemble natural carbohydrate structures [16].

1,2-Oxazinanes have been successfully employed as chiral cyclic Weinreb amide-type auxiliaries [15]. These auxiliaries enable the synthesis of chiral α-substituted ketones with diastereomeric ratios up to 98:2 [15]. The removal of the auxiliary can be performed with butyllithium to form unsymmetrical α-chiral ketones, and the auxiliary can be recovered and purified by sublimation under vacuum [15].

The application of 1,2-oxazine derivatives extends to the synthesis of natural products containing the 1,2-oxazine scaffold itself [14] [19]. Since the discovery of geneserine in 1925, a total of 76 naturally occurring 1,2-oxazine natural products have been isolated and identified from various sources [14] [19]. These compounds have attracted significant attention from researchers in natural product chemistry, organic synthesis, biosynthesis, and pharmacology [14] [19].

The biosynthetic studies of 1,2-oxazine-containing natural products have revealed the involvement of flavin-dependent monooxygenases that mediate the formation of 1,2-oxazine moieties via Meisenheimer rearrangement [20]. This mechanistic understanding has expanded the repertoire of rearrangement reactions during natural product biosynthesis and provides new strategies for discovering natural products with nitrogen-oxygen tethers through genome mining [20].

The structural diversity of natural products containing the 1,2-oxazine scaffold encompasses various classes including alkaloids, peptides, and polyketides [14] [19]. The chemical synthesis of these natural products often requires the development of specialized methodologies that can efficiently construct the sensitive nitrogen-oxygen bond while maintaining the stereochemical integrity of the molecule [14] [19].

Modern approaches to chiral building block synthesis increasingly emphasize environmentally friendly methodologies [17] [21]. The development of organocatalytic methods for constructing chiral 1,2-oxazine derivatives represents a significant advance in this direction [22] [23]. These approaches avoid the use of heavy metals and often provide excellent enantioselectivities under mild reaction conditions [22] [23].